(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
The compound "(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one" features a complex heterocyclic architecture combining pyrazole, thiazolo-triazole, and substituted phenyl moieties.
Properties
Molecular Formula |
C27H18FN5OS |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C27H18FN5OS/c1-17-6-5-7-19(14-17)25-29-27-33(31-25)26(34)23(35-27)15-20-16-32(22-8-3-2-4-9-22)30-24(20)18-10-12-21(28)13-11-18/h2-16H,1H3/b23-15- |
InChI Key |
VRVFHZNFBDDHLF-HAHDFKILSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC=C(C=C5)F)C6=CC=CC=C6)/SC3=N2 |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC=C(C=C5)F)C6=CC=CC=C6)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazolo-triazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the desired ring systems.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.
Scientific Research Applications
Anticancer Properties
Recent studies indicate that compounds with similar structural motifs to (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibit significant anticancer activity. For instance:
- A series of pyrazole derivatives were synthesized and tested for their ability to inhibit tubulin polymerization, which is a critical mechanism in cancer cell proliferation. The results suggested that structural variations could enhance antitumoral activity by targeting specific pathways involved in cancer progression .
Antiviral Activity
Compounds related to this thiazolo-triazole structure have shown promising antiviral properties. Research has demonstrated that modifications to the pyrazole ring can improve efficacy against various viral strains. For example:
- A study on pyrazole derivatives indicated that subtle changes in the molecular structure could lead to enhanced antiviral activity by altering the interaction with viral proteins .
Synthesis Techniques
The synthesis of (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic synthesis techniques including:
- Condensation Reactions : Key steps involve the formation of the thiazole and triazole rings through condensation reactions with appropriate precursors.
Case Study 1: Anticancer Activity Evaluation
A recent study synthesized several derivatives of thiazolo-triazoles and evaluated their anticancer properties against different cancer cell lines. The most potent derivative exhibited IC50 values in the low micromolar range against breast cancer cells. The study concluded that the thiazolo-triazole framework is a promising scaffold for developing new anticancer agents .
Case Study 2: Antiviral Screening
Another investigation focused on the antiviral potential of structurally similar compounds. The study reported that certain derivatives showed significant inhibition of viral replication in vitro, suggesting that further development could lead to effective antiviral therapies .
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Effects on Molecular Conformation and Activity
Table 1: Key Substituents and Their Impacts
- Fluorine Substituents : The 4-fluorophenyl group in the target compound likely enhances metabolic stability and binding affinity via hydrophobic and electrostatic interactions, similar to fluorinated analogs in and .
- Methyl vs. Methoxy Groups : The 3-methylphenyl substituent in the target compound may reduce polarity compared to methoxy-containing analogs (), impacting solubility and membrane permeability .
Planarity and Ring System Comparisons
The thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core in the target compound is expected to exhibit planarity, akin to the triazolothiadiazole system in (maximum deviation: 0.022 Å). Planar systems often facilitate π-π stacking with biological targets, a feature critical for enzyme inhibition . However, steric effects from the 3-methylphenyl group may introduce slight distortions, as observed in , where fluorophenyl groups adopt perpendicular orientations .
Biological Activity
The compound (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex thiazolo-triazole derivative with potential pharmacological applications. This article reviews its biological activities, including antimicrobial, antioxidant, and anticancer properties, supported by relevant research findings and data.
Chemical Structure
The compound features a thiazolo-triazole core combined with pyrazole and phenyl moieties. Its molecular formula is with a molecular weight of approximately 453.55 g/mol. The presence of multiple functional groups enhances its potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of pyrazole and thiazole have shown efficacy against various bacterial and fungal strains. A study demonstrated that certain thiazole derivatives possess broad-spectrum antibacterial activity, suggesting that the compound may also exhibit similar effects due to its structural analogies.
Antioxidant Activity
Antioxidant properties are critical for combating oxidative stress-related diseases. Studies have shown that thiazole-containing compounds can scavenge free radicals effectively. The compound under review may exhibit enhanced radical scavenging abilities owing to the presence of the pyrazole ring, which is known for its antioxidant capacity.
Anticancer Activity
The anticancer potential of thiazolo-triazole derivatives has been explored in various studies. The compound's structure allows it to interact with multiple cellular pathways involved in cancer progression. For example, certain pyrazole derivatives have been reported to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
The biological activity of (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to specific receptors affecting signal transduction pathways.
- Radical Scavenging : The structural components may facilitate electron donation to neutralize free radicals.
Case Studies
Several studies have investigated the biological activities of similar compounds:
- Antimicrobial Screening : A series of pyrazole derivatives were tested for their antimicrobial activity against E. coli and Staphylococcus aureus. Results indicated that some derivatives showed significant inhibition zones compared to standard antibiotics .
- Antioxidant Evaluation : Compounds derived from thiazoles exhibited higher antioxidant activity than traditional antioxidants in vitro assays .
- Cancer Cell Line Studies : Pyrazole-based compounds were evaluated against MCF-7 breast cancer cells, demonstrating promising IC50 values indicating potent anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
